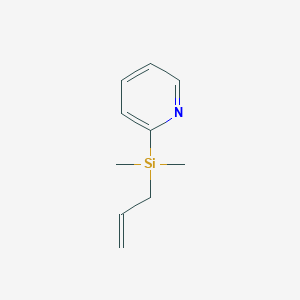

2-(Allyldimethylsilyl)pyridine

Descripción general

Descripción

- Es notable por ser el primer compuesto conocido que exhibe simultáneamente actividad dual como agonista del receptor de dopamina D1 y antagonista del receptor de dopamina D2 .

- El compuesto ha sido investigado por sus posibles aplicaciones terapéuticas, particularmente en el campo de las enfermedades neuronales.

Stefolidina: ) es un alcaloide natural derivado de la hierba china .

Métodos De Preparación

Rutas sintéticas: Las rutas sintéticas para la Stefolidina no están ampliamente documentadas. se obtiene principalmente de la fuente natural ().

Producción industrial: Los métodos de producción a escala industrial no están bien establecidos debido a su limitada disponibilidad en fuentes naturales.

Análisis De Reacciones Químicas

Reactividad: La Stefolidina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Principales productos: Los productos específicos formados durante estas reacciones dependerían de las condiciones de reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Efectos neuroprotectores: La Stefolidina ha demostrado propiedades neuroprotectoras en estudios con animales

Actividad antipsicótica: Debido a su actividad dual del receptor, la Stefolidina ha mostrado efectos antipsicóticos en modelos preclínicos.

Mecanismo De Acción

Receptores de dopamina: La Stefolidina interactúa con los receptores de dopamina D1 y D2.

Dianas moleculares y vías: Sus efectos probablemente están mediados por la modulación de las vías dopaminérgicas, pero los mecanismos detallados siguen siendo un área activa de investigación.

Comparación Con Compuestos Similares

Unicidad: La característica única de la Stefolidina radica en su actividad dual del receptor, que la distingue de otros alcaloides.

Compuestos similares: Si bien la Stefolidina destaca, otros compuestos relacionados incluyen la berberina, la palmatina y la jatrorrizina.

Actividad Biológica

2-(Allyldimethylsilyl)pyridine (CAS No. 118722-54-6) is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with an allyldimethylsilyl group. This structure imparts distinct chemical properties that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 175.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 118722-54-6 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

- Signal Modulation : The compound may also modulate signaling pathways associated with inflammation and cancer progression, although detailed mechanisms remain to be fully elucidated.

Biological Activity and Therapeutic Potential

Research on the biological activity of this compound has shown promising results in various areas:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has been tested against various tumor cell lines, demonstrating significant cytotoxicity.

- Case Study : In a study examining the effects on human cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that it may possess inhibitory effects against certain bacterial strains.

- Findings : In vitro assays revealed that this compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Pyridine derivatives | Variable | Low to Moderate |

| Silylated compounds | Moderate | High |

Propiedades

IUPAC Name |

dimethyl-prop-2-enyl-pyridin-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRIPVDRZYVTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459017 | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118722-54-6 | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Allyldimethylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.